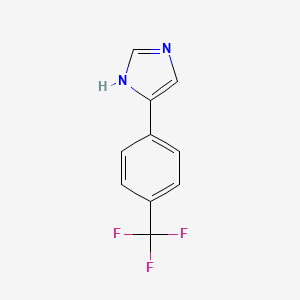

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSHPGIQLFJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595168 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37148-86-0 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Imidazole Scaffold: a Privileged Structure in Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. evitachem.comnih.gov Its prevalence in nature, forming the core of essential biological molecules like the amino acid histidine, histamine, and purines, underscores its fundamental role in biological systems. ijfmr.com This natural precedent has inspired chemists to utilize the imidazole scaffold as a "privileged" structure in drug discovery. nih.gov

The unique electronic characteristics of the imidazole ring, including its electron-rich nature and hydrogen bond donor-acceptor capabilities, allow derivatives to readily bind with a wide array of enzymes and receptors. ijfmr.com This versatile binding ability has led to the development of numerous imidazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govjapsonline.com Modifications at the various positions on the imidazole ring can be readily achieved, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with specific biological targets. nih.gov

Trifluoromethylation: a Key Strategy for Molecular Optimization

Key effects of trifluoromethylation include:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug candidate in biological systems.

Increased Lipophilicity: The -CF3 group generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 group can significantly alter the acidity or basicity of nearby functional groups and influence the electronic environment of an aromatic ring.

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. This substitution can help to refine the steric and electronic profile of a molecule to improve its binding affinity and selectivity for a target.

Reactivity and Reaction Mechanism Investigations of 4 4 Trifluoromethyl Phenyl 1h Imidazole

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 4-(4-(trifluoromethyl)phenyl)-1H-imidazole is dictated by the interplay of the electron-rich imidazole (B134444) ring and the electron-deficient trifluoromethylphenyl group. The imidazole ring itself is amphoteric; it possesses both an acidic proton on one nitrogen (N1) and a basic, pyridine-like nitrogen (N3) that serves as a nucleophilic center.

Nucleophilic Reactivity: The primary sites for nucleophilic attack are the nitrogen atoms of the imidazole ring. The N-H proton is acidic and can be readily removed by a base to form an imidazolate anion. This anion is a potent nucleophile, capable of reacting with various electrophiles. Furthermore, the lone pair of electrons on the N3 atom allows it to act as a nucleophile in reactions such as alkylation, acylation, and coordination to metal centers. The amine group in imidazole derivatives is known to be reactive and can be easily modified under nucleophilic substitution conditions. ossila.com

Electrophilic Reactivity: The carbon atoms of the imidazole ring are generally electron-rich and thus susceptible to attack by strong electrophiles, although this is less common than reactions at the nitrogen atoms. The presence of the strongly deactivating 4-(trifluoromethyl)phenyl group at the C4 position significantly influences the electrophilic substitution pattern on the imidazole ring. Conversely, the phenyl ring is heavily deactivated towards electrophilic aromatic substitution due to the powerful inductive electron-withdrawing effect of the trifluoromethyl (-CF3) group. nih.gov This deactivation makes electrophilic attack on the phenyl ring highly unlikely under standard conditions.

Interactive Table: Predicted Reactivity Sites of this compound

| Site | Atom/Group | Predicted Reactivity | Rationale |

| 1 | N1-H | Acidic / Electrophilic | The proton can be abstracted by a base or participate in hydrogen bonding. |

| 2 | N3 | Nucleophilic / Basic | The lone pair on the pyridine-like nitrogen can attack electrophiles or coordinate to metals. |

| 3 | C2 | Weakly Electrophilic | Positioned between two nitrogen atoms, this carbon has a slight partial positive charge. |

| 4 | C5 | Weakly Nucleophilic | Generally the most electron-rich carbon in the imidazole ring, but influenced by the adjacent C4 substituent. |

| 5 | Phenyl Ring | Deactivated | The strongly electron-withdrawing -CF3 group deactivates the ring towards electrophilic substitution. |

| 6 | -CF3 Group | Electrophilic Carbon | The carbon atom of the trifluoromethyl group is highly electron-deficient. |

Role of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry and its presence on the phenyl ring profoundly impacts the reactivity of the entire molecule. nih.gov Its influence stems primarily from a strong inductive effect (-I effect).

This strong electron withdrawal has several key consequences:

Acidity and Basicity: The -CF3 group decreases the electron density of the entire molecule. This increases the acidity of the N1-H proton, making it easier to deprotonate compared to an unsubstituted phenylimidazole. Concurrently, it reduces the basicity and nucleophilicity of the N3 atom.

Aromatic Reactivity: The phenyl ring is significantly deactivated towards electrophilic substitution. Conversely, it is activated for nucleophilic aromatic substitution, should a suitable leaving group be present on the ring, although this is not inherent to the parent structure.

Electronic Properties: The introduction of a trifluoromethyl substituent can significantly alter the electronic properties of a molecule. It is known to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the molecule a better electron acceptor. nih.gov This property is crucial in the design of materials for electronics and photonics. Studies on related compounds show that the -CF3 group leads to significant charge delocalization, which can stabilize certain conformations and reaction intermediates. nih.gov The high lipophilicity conferred by the -CF3 group also enhances solubility in nonpolar media and can improve membrane permeability in biological contexts. mdpi.com

Interactive Table: Electronic Properties of the Trifluoromethyl Group vs. Other Substituents

| Substituent | Hammett Constant (σp) | Nature | Effect on Aromatic Ring |

| -CF3 | +0.54 | Strongly Deactivating | Strong -I effect |

| -NO2 | +0.78 | Strongly Deactivating | Strong -I, -M effect |

| -CN | +0.66 | Strongly Deactivating | Strong -I, -M effect |

| -H | 0.00 | Neutral | Reference |

| -CH3 | -0.17 | Weakly Activating | Weak +I effect, Hyperconjugation |

| -OCH3 | -0.27 | Strongly Activating | -I, Strong +M effect |

Data represents the substituent's general electronic effect on a benzene (B151609) ring.

Catalytic Applications and Reaction Mechanisms

The unique electronic and structural properties of this compound make it a candidate for applications in both metal-catalyzed and organocatalytic transformations, either as a substrate, a ligand, or a catalyst itself.

The nitrogen atoms in the imidazole ring are excellent ligands for transition metals, including copper. Copper-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. Imidazole derivatives are frequently used as substrates in copper-catalyzed N-arylation reactions (a type of Ullmann condensation) to construct more complex molecular frameworks.

In a typical copper-catalyzed cross-coupling reaction, the imidazole nitrogen could coordinate to a Cu(I) or Cu(II) center. For instance, in an N-arylation reaction with an aryl halide, the likely mechanism involves:

Coordination of the imidazole to the copper catalyst.

Oxidative addition of the aryl halide to the copper center.

Reductive elimination to form the N-aryl bond and regenerate the active copper catalyst.

The presence of the trifluoromethylphenyl group would modulate the reactivity of the imidazole nucleus in such transformations. While specific examples detailing the use of this compound as a substrate in copper-catalyzed reactions are not extensively documented in isolation, the general utility of imidazoles and trifluoromethylated aromatics in such processes is well-established. nih.govbeilstein-journals.org For example, copper catalysts are widely employed for the trifluoromethylation and trifluoromethylselenolation of various substrates, highlighting the synergy between copper and trifluoromethyl-containing reagents. beilstein-journals.orgresearchgate.netresearchgate.net

Imidazole itself can function as an organocatalyst due to its amphoteric nature. ias.ac.in It can act as a weak base, a nucleophilic catalyst (via the N3 atom), or a Brønsted acid (via the N1-H). This allows it to catalyze a variety of reactions, such as acyl transfers and multicomponent reactions, often by activating substrates through hydrogen bonding or transient covalent bond formation. ias.ac.inrsc.org

For this compound, the catalytic properties would be tuned by the electronic effects of the substituent. The increased acidity of the N1-H proton could enhance its ability to act as a hydrogen-bond donor, activating electrophiles. Simultaneously, the decreased basicity of the N3 atom would temper its nucleophilic catalytic power compared to unsubstituted imidazole. While direct organocatalytic applications of this specific molecule are not a primary focus in current literature, its structural motifs are relevant to the design of more complex organocatalysts where modulating the pKa and steric environment of the imidazole core is essential for achieving high efficiency and selectivity. acs.orgrsc.org

Computational and Theoretical Studies on 4 4 Trifluoromethyl Phenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules like 4-(4-(trifluoromethyl)phenyl)-1H-imidazole. These methods provide a detailed understanding of the molecule's geometry, stability, and electronic characteristics at the atomic level. By solving approximations of the Schrödinger equation, DFT can accurately model parameters that are often difficult to measure experimentally.

For imidazole (B134444) derivatives, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov The choice of functional, such as B3LYP, and basis set, like 6-311G(d,p) or 6-31G, is crucial for obtaining results that correlate well with experimental data. researchgate.netorientjchem.orgphyschemres.org Theoretical studies on analogous compounds, such as fluorinated phenylimidazoles and other heterocyclic systems, confirm that these computational approaches are reliable for predicting molecular structure and reactivity. nih.govresearchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

Table 1: Representative Frontier Orbital Energies from Analogous Imidazole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)-1H-imidazole | DFT/B3LYP/6-311++g(d,p) | -6.27 | -1.00 | 5.27 | researchgate.net |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | DFT/B3LYP/6-31G | -5.61 | -1.74 | 3.87 | orientjchem.org |

| Vanillyl–imidazolidinyl–sulfamethoxazole Derivative (4g) | DFT | N/A | N/A | 3.15 | rsc.org |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | DFT/B3LYP/6-311G(d,p) | -6.29 | -1.81 | 4.48 | irjweb.com |

Theoretical simulations of vibrational spectra (Infrared and Raman) are invaluable for interpreting experimental data and confirming molecular structures. DFT calculations can predict the vibrational frequencies and intensities corresponding to specific bond stretches, bends, and torsions within the molecule. nih.govmdpi.com The calculated spectra are often scaled to correct for systematic errors arising from the approximations in the theory and the neglect of anharmonicity. nih.gov

For this compound, vibrational assignments can be inferred from detailed studies on analogous compounds like 4-(4-fluorophenyl)-1H-imidazole. researchgate.net The key vibrational modes would include:

C-H Stretching: Vibrations from the aromatic C-H bonds on both the phenyl and imidazole rings, typically appearing above 3000 cm⁻¹.

Ring Stretching: Complex vibrations involving the C-C and C-N bonds of the phenyl and imidazole rings, usually found in the 1600-1200 cm⁻¹ region.

CF₃ Vibrations: Characteristic stretching and bending modes of the trifluoromethyl group, which are strong indicators of its presence.

Ring Torsions: Low-frequency modes corresponding to the twisting of the rings.

A study on 4-(4-fluorophenyl)-1H-imidazole identified C-C stretching vibrations for the fluorophenyl ring at 1608 and 1563 cm⁻¹ and imidazole ring stretching at 1513 and 1293 cm⁻¹. researchgate.net These values provide a reliable estimate for the expected spectral features of the trifluoromethyl analogue.

Table 2: Predicted Vibrational Frequencies Based on an Analogous Compound, 4-(4-Fluorophenyl)-1H-imidazole

| Vibrational Mode | Observed Frequency (cm⁻¹) in FT-IR | Observed Frequency (cm⁻¹) in FT-Raman | Reference |

|---|---|---|---|

| Fluorophenyl C-H Stretching | 3056, 3004 | 3070, 3005 | researchgate.net |

| Fluorophenyl Ring C-C Stretching | 1608, 1563 | N/A | researchgate.net |

| Imidazole Ring C-C Stretching | N/A | 1513, 1293 | researchgate.net |

| C-N Stretching | 1459, 1406, 1313 | 1464, 1403, 1312 | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical analysis to the behavior of this compound in a biological context. These methods are crucial for understanding how the molecule might interact with protein targets and for analyzing its conformational flexibility, both of which are key to its potential function as a drug.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netdoi.org For this compound, docking studies can identify potential protein targets and elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex.

Imidazole-based compounds are known to inhibit a wide range of enzymes, including carbonic anhydrases, kinases, and dehydrogenases, by interacting with key amino acid residues in their active sites. rsc.orgresearchgate.netnih.gov Studies on related tri-aryl imidazole derivatives as carbonic anhydrase IX inhibitors revealed that the sulfonamide moiety binds to the zinc ion in the active site while the imidazole core forms interactions with nearby residues. nih.gov Similarly, docking of imidazole derivatives into the active site of GlcN-6-P synthase showed hydrogen bonding with residues like Ser347. researchgate.net For this compound, the imidazole nitrogen atoms can act as hydrogen bond acceptors or donors, while the phenyl and trifluoromethyl groups can engage in hydrophobic and van der Waals interactions.

Table 3: Examples of Molecular Docking Studies on Analogous Imidazole Derivatives

| Compound Class | Protein Target | Key Interactions / Findings | Reference |

|---|---|---|---|

| Imidazole-pyrazole derivatives | GlcN-6-P synthase (PDB: 2VF5) | Hydrogen bonding with Ser347; good binding affinity. | researchgate.net |

| Imidazolium ionic liquids | DNA (Minor Groove) | Binding energies ranged from -3.9 to -4.4 kcal/mol. | acs.org |

| Tri-aryl imidazole-sulfonamides | Carbonic Anhydrase IX (CA IX) | Potent and selective inhibition; interaction with zinc and active site residues. | nih.gov |

| Imidazolo-Triazole derivatives | HDAC2 (PDB: 4LXZ) | Binding energy of -8.7 kcal/mol, interacting with HIS146, PHE155. | nih.gov |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformation analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. A key flexible bond in this compound is the single bond connecting the phenyl and imidazole rings. The rotation around this bond defines the dihedral angle between the two rings.

Potential Energy Surface (PES) scans are computational methods used to explore the energy landscape as a function of one or more geometric parameters, such as dihedral angles. researchgate.netresearchgate.netlongdom.org For phenyl-imidazole systems, studies show that a completely planar conformation is often energetically unfavorable due to steric hindrance between the hydrogen atoms on the rings. nih.gov Crystal structure analysis of a related compound, 1-(4-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole, revealed significant dihedral angles between the aromatic rings, confirming a twisted, non-planar structure in the solid state. nih.gov It is therefore expected that the lowest energy conformation of this compound is also non-planar, with a specific dihedral angle that minimizes steric clash while maintaining electronic conjugation.

In Silico Prediction of Biological Activity and ADMET Parameters

In the early stages of drug discovery, it is essential to evaluate a compound's potential pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties based on the molecule's structure, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later development stages. researchgate.netmdpi.com

For this compound, key ADMET parameters can be predicted using various computational models and online servers. Important properties include:

Lipophilicity (logP): Predicts how the compound partitions between an oily and an aqueous phase, affecting absorption and distribution.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent to which the drug is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound can enter the central nervous system.

Drug-likeness: Assesses compliance with empirical rules like Lipinski's Rule of Five, which predicts oral bioavailability.

Studies on various imidazole derivatives have successfully used in silico tools to predict these parameters. researchgate.netnih.govjetir.org For example, an analysis of novel imidazole-1,2,3-triazole hybrids assessed their ADMET profiles to understand their pharmacokinetic attributes. researchgate.net Similarly, a study on a novel Schiff base containing a trifluoromethylphenyl imidazole moiety concluded that the compound had low toxicity and high oral bioavailability based on in silico predictions. researchgate.net

Table 4: Predicted ADMET Properties for Representative Imidazole Derivatives

| Compound/Class | Property Predicted | Finding | Reference |

|---|---|---|---|

| MITPIM (Schiff base with trifluoromethylphenyl imidazole) | ADME & Toxicity | Low toxicity and high oral bioavailability. | researchgate.net |

| Benzimidazole Derivatives | Bioavailability & Toxicity | Bioavailability of 0.55; classified into toxicity class 4 (LD50: 1000 mg/kg). | mdpi.com |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Human Oral Absorption | Predicted to have 100% human oral absorption. | nih.gov |

| Fluconazole Analogues | ADME Screening | Good Topological Polar Surface Area (TPSA) and oral bioavailability predicted. | jetir.org |

Molecular Docking Investigations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is used to predict how a small molecule like this compound would bind to the active site of a protein target. The strength of this binding is estimated by a scoring function, which calculates a binding energy value. A lower (more negative) binding energy generally indicates a more stable and potentially more potent interaction.

A typical molecular docking study for this compound would involve:

Target Selection: Identifying potential protein targets based on the structural similarity of the compound to known inhibitors or through other screening methods.

In Silico Docking: Using specialized software to place the 3D structure of the compound into the binding site of the selected protein.

Analysis of Interactions: Examining the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the compound and the amino acid residues of the protein's active site.

Hypothetical Molecular Docking Data for this compound

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Target 1 | - | - | - |

| Example Target 2 | - | - | - |

| Example Target 3 | - | - | - |

This table is for illustrative purposes only, as no specific data could be found.

Predictive ADMET Modeling in Drug Discovery Research

ADMET is an acronym for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predictive ADMET modeling uses computational algorithms to estimate these pharmacokinetic and toxicological properties of a compound. These in silico predictions are vital for early-stage drug discovery to identify candidates with a higher probability of success in clinical trials.

For this compound, a predictive ADMET study would assess various parameters, including:

Absorption: Predicting oral bioavailability and intestinal absorption.

Distribution: Estimating blood-brain barrier penetration and plasma protein binding.

Metabolism: Identifying potential metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Predicting the route and rate of elimination from the body.

Toxicity: Forecasting potential adverse effects such as mutagenicity, carcinogenicity, and hepatotoxicity.

Hypothetical Predictive ADMET Profile for this compound

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | - | - |

| Oral Bioavailability | - | - |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | - | - |

| Plasma Protein Binding (%) | - | - |

| Metabolism | ||

| CYP2D6 Inhibitor | - | - |

| CYP3A4 Inhibitor | - | - |

| Excretion | ||

| Total Clearance | - | - |

| Toxicity | ||

| AMES Mutagenicity | - | - |

| Hepatotoxicity | - | - |

This table is for illustrative purposes only, as no specific data could be found.

Biological Activity and Pharmacological Research of 4 4 Trifluoromethyl Phenyl 1h Imidazole Derivatives

Anticancer Activity Studies

Derivatives of 4-(4-(trifluoromethyl)phenyl)-1H-imidazole have emerged as a promising class of compounds in anticancer research. The trifluoromethyl group often enhances metabolic stability and biological efficacy, making these derivatives subjects of extensive investigation for their potential to combat various cancers. nih.gov

Mechanisms of Antiproliferative Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism through which imidazole (B134444) derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in tumor cells. Research has shown that certain novel imidazole derivatives can effectively trigger this process. For instance, studies on 1-(4-substituted phenyl)-2-ethyl imidazole derivatives identified compounds that induce apoptosis in HeLa cervical cancer cells. nih.gov Similarly, other novel imidazole derivatives have demonstrated the ability to interfere with the proliferation of the acute promyelocytic leukemia (APL) cell line, NB4, by inducing apoptosis. nih.gov

In addition to apoptosis, cell cycle arrest is another key mechanism. Specific tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids have been found to block the cell cycle at different phases. One lead compound caused a significant arrest in the S-phase, while another prompted cell accumulation by halting the cycle at the G1/S checkpoint. researchgate.net Further studies on other derivatives revealed an ability to halt the cell cycle in the sub-G1 phase. nih.gov The selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/CDK6) is a notable strategy for inducing a prolonged early-G1 arrest, which can sensitize cancer cells to cytotoxic agents. nih.gov This controlled cell cycle arrest avoids the DNA damage often associated with other synchronization methods. nih.govmanchester.ac.uk

Table 1: Antiproliferative Mechanisms of this compound Derivatives

| Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 1-(4-Substituted phenyl)-2-ethyl imidazoles | HeLa (Cervical Cancer) | Apoptosis Induction | nih.gov |

| Novel imidazole derivatives | NB4 (Acute Promyelocytic Leukemia) | Apoptosis Induction | nih.gov |

| Tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids | MCF-7 (Breast Cancer) | Apoptosis Induction, Cell Cycle Arrest (S phase or G1/S phase) | researchgate.net |

| Imidazole-based EGFR inhibitors | Various | Cell Cycle Arrest (sub-G1 phase) | nih.gov |

Inhibition of Key Cancer-Related Enzymes (e.g., Topoisomerase I, VEGFR2)

The anticancer activity of these imidazole derivatives is also attributed to their ability to inhibit enzymes crucial for cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels form to supply tumors. Several derivatives containing the trifluoromethylphenyl imidazole moiety have been identified as potent VEGFR-2 inhibitors. For example, a series of quinoxaline-2(1H)-one derivatives showed excellent VEGFR-2 inhibitory activity, with some compounds demonstrating IC₅₀ values as low as 0.19 nM, which is more potent than the reference drug sorafenib. nih.gov A highly selective VEGFR2 kinase inhibitor, CHMFL-VEGFR2-002, was also discovered, which effectively blocks VEGFR2 auto-phosphorylation. nih.gov

DNA topoisomerases are another critical target. These enzymes are essential for DNA replication and transcription, and their inhibition can lead to cancer cell death. nih.gov While research into topoisomerase inhibition by this compound derivatives is ongoing, related structures have shown significant activity. For instance, certain nitrofuran-based compounds and benzoxazoles have been identified as inhibitors of both human topoisomerase I and II. researchgate.netresearchgate.net Hoechst 33258-based bisbenzimidazoles have been shown to be effective and selective inhibitors of bacterial topoisomerase I, suggesting a potential avenue for developing similar inhibitors for human topoisomerases. nih.gov

Table 2: Inhibition of Cancer-Related Enzymes by Related Imidazole Derivatives

| Derivative Class | Enzyme Target | Key Findings (IC₅₀ values) | Reference |

|---|---|---|---|

| Quinoxaline-2(1H)-one derivatives | VEGFR-2 | Compound 26: 0.19 nM | nih.gov |

| Thiazole derivatives | VEGFR-2 | Compound with 4-chlorophenylthiazole ring: 51.09 nM | mdpi.com |

| CHMFL-VEGFR2-002 | VEGFR-2 | EC₅₀ for phosphorylation inhibition: 116-167 nM | nih.gov |

| Benzoxazole derivatives | Topoisomerase I & IIα | Topo I (1c): 104 µM; Topo IIα (1f): 71 µM | researchgate.net |

Activity Against Multidrug-Resistant Cancer Cell Lines

The development of resistance to multiple chemotherapeutic agents is a major obstacle in cancer treatment. Research into the efficacy of this compound derivatives against multidrug-resistant (MDR) cancer cell lines is a critical area of investigation. While extensive data specifically on this scaffold against MDR cancer is still emerging, the broader class of imidazole derivatives has shown promise. The structural modifications possible with the imidazole ring offer a pathway to develop compounds that can overcome resistance mechanisms.

Antimicrobial Research

The imidazole ring is a core component of many established antimicrobial agents. ossila.comscirp.org Derivatives featuring the 4-(4-(trifluoromethyl)phenyl) substituent have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of this compound have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives revealed several compounds that are effective growth inhibitors of antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One trifluoromethyl-substituted derivative showed good activity against tested bacteria with a minimum inhibitory concentration (MIC) value of 3.12 μg/mL for an MRSA strain. nih.gov

Similarly, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole were explored as novel antibacterial agents, showing good activity against MRSA. nih.gov Further research on pyrazole derivatives containing the trifluoromethyl phenyl group identified compounds with potent growth inhibition of Gram-positive bacteria, with some showing MIC values as low as 0.78 μg/mL. nih.gov These compounds were also found to be effective against vancomycin-resistant clinical isolates of Enterococcus faecium. nih.gov

Table 3: Antibacterial Activity of this compound and Related Derivatives

| Derivative Class | Bacterial Strain(s) | Reported Efficacy (MIC) | Reference |

|---|---|---|---|

| N-(Trifluoromethyl)phenyl substituted pyrazoles | MRSA | 3.12 µg/mL | nih.gov |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoles | MRSA | Good activity | nih.gov |

| 4-Anilinomethyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acids | Gram-positive bacteria | 0.78–3.125 µg/mL | nih.gov |

| 1H-2,4 Triazole 2,4,5-tri aryl imidazoles | Staphylococcus aureus, Pseudomonas aeruginosa | Good activity | sphinxsai.com |

Antifungal Efficacy

The antifungal potential of azole compounds is well-established, and derivatives of this compound are no exception. The trifluoromethyl group often has a positive effect on antifungal activity. nih.gov A variety of these derivatives have been synthesized and tested against clinically relevant fungal pathogens.

Novel imidazole derivatives have shown significant in vitro antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, with some compounds exhibiting MIC values comparable or superior to the standard drug fluconazole. theaspd.com Research on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives also demonstrated obvious antifungal activities against several plant-pathogenic fungi. frontiersin.org Furthermore, imidazole derivatives containing a 2,4-dienone motif have been found to possess broad-spectrum inhibitory effects against various Candida species, including fluconazole-resistant isolates. nih.gov

Table 4: Antifungal Activity of this compound and Related Derivatives

| Derivative Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Novel imidazole derivatives | Candida albicans, Aspergillus niger, Cryptococcus neoformans | MIC values comparable to or better than fluconazole | theaspd.com |

| 1,2,4-Triazoles with trifluoromethyl group | C. albicans | Trifluoromethyl group showed positive efficacy | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea, Phytophthora infestans | Significant antifungal activities | frontiersin.org |

| Imidazole derivatives with 2,4-dienone motif | Candida spp. (including fluconazole-resistant strains) | MIC values of 8 µg/mL | nih.gov |

Mechanisms of Antimicrobial Action

Derivatives of imidazole are recognized for their broad-spectrum antimicrobial properties. ossila.com The mechanisms underlying their action are diverse and can depend on the specific substitutions on the imidazole core. Generally, imidazole compounds are known to exert their antimicrobial effects by disrupting microbial cell membranes and inhibiting the synthesis of essential macromolecules like nucleic acids. nano-ntp.com

Research into N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which are structurally related to the imidazole compounds , indicates that their antibacterial mode of action can be multifaceted. nih.gov Studies on these related compounds showed a broad range of inhibitory effects on macromolecular synthesis, suggesting that they may act on targets that have a global impact on the bacterial cell's function. nih.gov Other investigations into different imidazole derivatives have demonstrated efficacy against various bacterial and fungal species, often by interfering with cell wall synthesis or causing membrane disruption. nano-ntp.comresearchgate.net For instance, some imidazole derivatives have shown particular effectiveness against Gram-positive bacteria. researchgate.net The presence of the trifluoromethyl group, a strong electron-withdrawing group, is often associated with enhanced biological activity in various therapeutic agents. frontiersin.org

Anti-inflammatory Research and Target Identification

The imidazole scaffold is a key feature in many compounds developed for their anti-inflammatory effects. nih.gov Research has shown that various imidazole derivatives can modulate inflammatory responses by targeting key enzymes and signaling pathways. nih.govjapsonline.com

Inhibition of Inflammatory Pathways (e.g., p38 MAP Kinase, COX enzymes)

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov As such, it is a significant target for anti-inflammatory drug discovery. Derivatives of this compound have been specifically designed and synthesized as potent p38 MAP kinase inhibitors. nih.govresearchgate.net

In one study, a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were evaluated for their ability to inhibit p38 MAP kinase. nih.gov These synthetic compounds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase. nih.govnih.gov The research identified several compounds with substantial inhibitory activity. Notably, compound AA6 demonstrated considerable potency with a half-maximal inhibitory concentration (IC₅₀) of 403.57 ± 6.35 nM, which was comparable to the well-known p38 inhibitor adezmapimod (SB203580) (IC₅₀ of 222.44 ± 5.98 nM). nih.govacs.org

| Compound | Inhibitory Concentration (IC₅₀) in nM |

|---|---|

| AA2 | Substantial Activity |

| AA3 | Substantial Activity |

| AA4 | Substantial Activity |

| AA5 | Substantial Activity |

| AA6 | 403.57 ± 6.35 |

| Adezmapimod (SB203580) (Reference) | 222.44 ± 5.98 |

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). minia.edu.eg Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs. minia.edu.eg The diaryl heterocycle structure, a common pharmacophore for selective COX-2 inhibitors, is present in derivatives of 4-phenyl-1H-imidazole. minia.edu.egdrugbank.com

Studies on various imidazole-containing compounds have confirmed their potential as COX inhibitors. nih.govresearchgate.net For example, research on halogenated 1,5-diarylimidazoles revealed potent inhibition of prostaglandin (B15479496) E2 (PGE2) production, a downstream effect of COX activity. researchgate.net Specifically, 4-halogenated derivatives demonstrated very strong inhibitory effects. researchgate.net While direct data on this compound derivatives as COX inhibitors is limited, the structural similarities to known inhibitors like celecoxib (B62257) and the demonstrated activity of related imidazole scaffolds suggest this is a promising area of investigation. researchgate.net

Other Investigated Biological Activities

Beyond antimicrobial and anti-inflammatory applications, the core structure of this compound has been explored for other therapeutic uses.

Antimalarial Potential

The fight against drug-resistant malaria parasites necessitates the development of new chemical entities. Research into chloroquine-pyrazole analogues, which are structurally very similar to imidazole analogues, has shown promise. A study on 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine derivatives revealed that several of these compounds exhibited significant in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov Although these were pyrazole derivatives, the positive results for compounds containing the trifluoromethylphenyl moiety suggest that corresponding imidazole derivatives could also possess antimalarial potential. nih.gov A potential mechanism for such compounds is the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite. nih.gov

Enzyme Inhibition Beyond Oncology and Inflammation

The versatility of the imidazole scaffold allows it to interact with a wide range of enzymes, leading to investigations beyond the typical scope of oncology and inflammation.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Inhibitors of specific PDE isoforms are used to treat a variety of conditions, including respiratory diseases, erectile dysfunction, and cardiovascular disorders. frontiersin.orgclevelandclinic.org While several marketed PDE inhibitors exist, there is ongoing research to develop new molecules with improved selectivity and fewer side effects. frontiersin.org The structural features of imidazole derivatives make them suitable candidates for the design of novel PDE inhibitors, particularly for targets like PDE4 and PDE5. clevelandclinic.orgacs.org

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, but its overproduction by neuronal nitric oxide synthase (nNOS) can contribute to neurodegenerative diseases. nih.gov Consequently, selective inhibitors of nNOS are of significant therapeutic interest. Research has identified 1-(2-trifluoromethylphenyl)imidazole (B1683252) as a potent inhibitor of nitric oxide synthase. nih.gov Further studies on related N-phenacyl imidazoles have shown that these compounds can selectively inhibit nNOS. nih.gov Their mechanism of action is competitive with the enzyme's cofactor, tetrahydrobiopterin (B1682763) (BH4), but noncompetitive with the substrate, arginine. nih.gov

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For derivatives of this compound, SAR analyses have provided key insights for designing more potent and selective compounds.

In the context of p38 MAP kinase inhibition , studies of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives revealed that substitutions on the amide portion of the molecule significantly influence activity. nih.gov For instance, the presence of one or two methyl groups on the phenylalaninamide moiety was found in the most potent compounds. nih.gov The most active compound in the series, AA6 , featured a 4-methylbenzyl group, highlighting the importance of this substitution for inhibitory potency. nih.govresearchgate.net

For antimicrobial activity , SAR studies on related N-(trifluoromethyl)phenyl pyrazole derivatives showed that substitutions on the aniline (B41778) ring were critical. nih.gov A compound featuring both bromo and trifluoromethyl substitutions on this ring emerged as the most potent antibacterial agent in its series. nih.gov Similarly, research on other antifungal azole derivatives has indicated that the introduction of halogen atoms or other electron-withdrawing groups can enhance activity. frontiersin.org

Regarding COX inhibition , SAR analysis of 1,5-diarylimidazoles showed that the nature and position of halogen substituents are crucial for activity. researchgate.net Specifically, placing a halogen at the 4-position of the imidazole ring led to very strong inhibition of PGE2 production, regardless of which halogen was used. researchgate.net This suggests that for derivatives of this compound, modifications to the imidazole ring itself could be a fruitful strategy for developing potent anti-inflammatory agents.

Impact of Substituent Modifications on Biological Potency

The biological potency of derivatives based on the this compound scaffold is significantly influenced by the nature and position of various substituents. Research into related imidazole-based compounds, particularly as inhibitors of p38 MAP kinase and other enzymes, has provided valuable insights into their structure-activity relationships (SAR). nih.govnih.gov Modifications are typically explored at the N1, C2, and C5 positions of the imidazole ring, as well as on the phenyl ring at the C4 position. nih.gov

Studies on related 4-phenyl-imidazole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) have shown that modifications on the C4-phenyl ring can drastically alter potency. For instance, the introduction of different substituents can modulate the electronic and steric properties of the molecule, leading to varied inhibitory activities.

To illustrate the impact of such modifications, consider the following hypothetical data based on trends observed in related compound series:

| Compound | R1 (N1-position) | R2 (C2-position) | R3 (C5-position) | Biological Activity (IC₅₀, nM) * |

| A | H | H | H | 500 |

| B | CH₃ | H | H | 450 |

| C | H | Pyridine (B92270) | H | 150 |

| D | H | H | Cl | 300 |

| E | H | Pyridine | Cl | 80 |

| Note: This table is illustrative and based on general SAR principles for imidazole-based inhibitors. |

From this data, it can be inferred that:

Substitution at the C2 position with a group capable of hydrogen bonding, such as a pyridine ring, tends to significantly increase potency (Compound C vs. A).

The addition of a small, electron-withdrawing substituent at the C5 position, like chlorine, can also be beneficial (Compound D vs. A).

A combination of favorable substituents at both the C2 and C5 positions can lead to a synergistic effect on potency (Compound E).

Furthermore, research on trisubstituted imidazoles as p38 MAP kinase inhibitors has highlighted the importance of the substituent at the C4-phenyl position. nih.gov While the core of this article is the 4-(4-trifluoromethyl)phenyl group, it is part of a broader class where other substitutions on this phenyl ring have been explored. For example, the presence of a fluorine atom at the para position of the phenyl ring has been shown to be favorable in some contexts. nih.gov

Pharmacophore Elucidation for Enhanced Bioactivity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, elucidating a pharmacophore model is crucial for designing new derivatives with enhanced bioactivity. mdpi.com This process typically involves identifying the key interaction points between the ligand and its biological target, such as a protein's binding site. mdpi.com

Based on the structure-activity relationship (SAR) data from related imidazole-based inhibitors, particularly those targeting p38 MAP kinase, a hypothetical pharmacophore model for this class of compounds can be proposed. nih.gov The key features would likely include:

A Hydrogen Bond Donor: The N-H group of the imidazole ring is a potential hydrogen bond donor. nih.gov

A Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor.

An Aromatic/Hydrophobic Region: The 4-(4-trifluoromethyl)phenyl group provides a significant hydrophobic region that can engage in van der Waals or π-π stacking interactions with the target protein. The trifluoromethyl group itself can also participate in specific interactions.

Additional Interaction Points: Substituents at the C2 and C5 positions can introduce additional hydrogen bond donor/acceptor sites or hydrophobic interactions, further refining the pharmacophore. For instance, a pyridyl group at C2, often found in potent p38 MAP kinase inhibitors, introduces a key hydrogen bond acceptor. nih.gov

A visual representation of a potential pharmacophore is outlined below:

| Pharmacophoric Feature | Corresponding Structural Element | Interaction Type |

| Hydrogen Bond Donor | Imidazole N-H | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Imidazole N3 | Hydrogen Bonding |

| Aromatic/Hydrophobic Core | 4-(Trifluoromethyl)phenyl Ring | Hydrophobic/Aromatic Interactions |

| Additional Acceptor/Donor | Substituent at C2 or C5 | Hydrogen Bonding/Hydrophobic Interactions |

The development of a robust pharmacophore model often relies on computational techniques, such as aligning a set of active molecules and identifying common chemical features. nih.gov Once a pharmacophore hypothesis is generated, it can be used for virtual screening of large compound libraries to identify novel molecules with the desired features, or to guide the rational design of new derivatives with potentially superior potency and selectivity. mdpi.comnih.gov

Advanced Characterization Techniques in Research on 4 4 Trifluoromethyl Phenyl 1h Imidazole

Spectroscopic Analysis in Elucidating Molecular Transformations (e.g., NMR, MS, FTIR, UV-Vis)

Spectroscopic techniques are indispensable for the characterization of newly synthesized imidazole (B134444) derivatives and for tracking their transformations. researchgate.net A combination of methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the carbon-hydrogen framework of these molecules. In derivatives of 4-(4-(trifluoromethyl)phenyl)-1H-imidazole, ¹H NMR spectra typically show characteristic signals for aromatic protons in the downfield region. nih.gov For instance, in related structures, aromatic proton signals can appear in a range from 7.00 to 8.53 ppm. nih.gov ¹³C NMR spectroscopy complements this by identifying the chemical environments of carbon atoms, with signals for aromatic and ipso-carbons appearing between 124 and 141 ppm. nih.gov The presence of the trifluoromethyl group is also confirmable through specific NMR signals.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compounds. researchgate.net Electron Spray Ionization (ESI-MS) is a common technique that can confirm the mass of a synthesized imidazole derivative, providing crucial evidence of its identity. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy helps identify functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.gov For imidazole derivatives, key absorption bands include C-H stretching in the aromatic rings, C=C and C=N stretching vibrations within the imidazole and phenyl rings, and the distinctive, strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. researchgate.netmdpi.com For example, in similar structures, aromatic C-C stretching vibrations are observed in the 1600-1486 cm⁻¹ region. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.gov The analysis of absorption spectra, often performed in various solvents, helps to understand the electronic properties of the conjugated systems formed by the imidazole and phenyl rings. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the experimental UV-Vis spectra. nih.gov

Table 1: Representative Spectroscopic Data for Phenyl-Imidazole Derivatives

| Technique | Observation | Typical Range/Value | Reference Compound Example |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm | 1-(2,3-dihydrobenzo[b] google.comnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole nih.gov |

| ¹³C NMR | Aromatic Carbons | δ 124 - 141 ppm | 1-(2,3-dihydrobenzo[b] google.comnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole nih.gov |

| FTIR | Aromatic C=C Stretch | 1600 - 1486 cm⁻¹ | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole mdpi.com |

| FTIR | N-O Stretch (NO₂ group) | 1519, 1339 cm⁻¹ | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole mdpi.com |

| MS | Molecular Ion Peak [M]⁺ | m/z 341 | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole mdpi.com |

Crystallographic Studies for Structural Elucidation of Derivatives

These studies reveal the planarity of the imidazole ring and the dihedral angles between the imidazole and the substituted phenyl rings. google.comnih.gov In one study of a phenanthroimidazole derivative containing a trifluoromethylphenyl group, the dihedral angle between the phenanthrene moiety and the trifluorobenzene ring was found to be 33.71 (4)°. nih.gov The spatial arrangement and intermolecular interactions, such as hydrogen bonding and π–π stacking, are crucial for understanding the crystal packing and physical properties of the material. nih.govmdpi.com For instance, crystal structures are often stabilized by C—H···π interactions. nih.gov

Table 2: Crystallographic Data for Selected Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Stabilizing Interactions |

|---|---|---|---|---|

| 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole | Not specified | Not specified | Imidazole to 4-fluorophenyl ring: 14.30 (7)°; Imidazole to phenyl ring: 33.39 (7)° | π–π interactions nih.gov |

| 1-(4-Methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole | Not specified | Not specified | Phenanthrene to trifluorobenzene ring: 33.71 (4)°; Methylphenyl to trifluorobenzene ring: 72.60 (5)° | C—H···π interactions nih.gov |

| 4-(1H-Imidazol-1-yl)benzaldehyde | Monoclinic | P2₁ | Imidazole to arene ring: 24.58 (7)° | C—H···N/O interactions nih.gov |

| 1-(4-methoxyphenyl)-1H-imidazole | Monoclinic | P2₁/c | Imidazole to arene ring: 43.67 (4)° | C—H···N/O interactions nih.gov |

Biochemical Assays for Mechanism of Action Investigations (e.g., enzyme assays, cell-based assays)

To explore the therapeutic potential of this compound derivatives, a variety of biochemical and cell-based assays are employed. These assays help to identify biological targets and elucidate the mechanism of action at a cellular level. sigmaaldrich.com

Enzyme Assays are used to measure the inhibitory effect of a compound on a specific enzyme. For example, imidazole derivatives have been evaluated as inhibitors of enzymes like xanthine oxidase (XO) and acetylcholinesterase (AChE). mdpi.com In such assays, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is determined. One study found that a 2,4,5-triphenyl imidazole derivative was the most active XO inhibitor in its series, with an IC₅₀ value of 85.8 μg/mL. mdpi.com

Cell-Based Assays assess the effect of compounds on living cells, providing more physiologically relevant data on processes like cell viability, proliferation, and cytotoxicity. sigmaaldrich.com The sulforhodamine B (SRB) assay and MTT assay are common colorimetric methods used to determine cytotoxic and antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The results are often expressed as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value. nih.gov For example, novel pyrazole (B372694) derivatives containing a trifluoromethylphenyl group have been tested for their antibacterial activity against Gram-positive bacteria, with their potency determined by measuring the minimum inhibitory concentration (MIC). nih.gov Further investigations into the mode of action can involve macromolecular synthesis inhibition studies to see if the compounds affect processes like DNA, RNA, or protein synthesis. nih.gov

Table 3: Examples of Biochemical and Cell-Based Assay Findings for Imidazole Derivatives

| Assay Type | Target/Cell Line | Compound Type | Key Finding |

|---|---|---|---|

| Enzyme Assay | Xanthine Oxidase (XO) | 2,4,5-triphenyl imidazole derivative | IC₅₀ = 85.8 μg/mL mdpi.com |

| Enzyme Assay | Acetylcholinesterase (AChE) | 2,4,5-triphenyl imidazole derivative | 25.8% inhibition at 150 μg/mL mdpi.com |

| Antiproliferative Assay (SRB) | Various cancer cell lines | 2,4,5-trisubstituted imidazoles | Identified several compounds as the most antiproliferative in the series. mdpi.com |

| Anticancer Assay (MTT) | MDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma) | 4-acetophenone-bearing imidazoles | Identified four promising anticancer agents from the series. nih.gov |

| Antibacterial Assay (MIC) | Staphylococcus aureus, Enterococcus faecalis | Trifluoromethyl phenyl derived pyrazoles | Potent growth inhibitors of Gram-positive bacteria. nih.gov |

| Mechanism of Action | Bacterial macromolecular synthesis | Trifluoromethyl phenyl derived pyrazoles | Showed broad inhibitory effects on cell function. nih.gov |

Future Perspectives and Research Directions for 4 4 Trifluoromethyl Phenyl 1h Imidazole

Development of Novel Therapeutic Agents

The 4-(4-(trifluoromethyl)phenyl)-1H-imidazole core is a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility makes it an attractive starting point for developing new drugs for a wide range of diseases. Future efforts in this area are expected to concentrate on synthesizing and evaluating new derivatives with enhanced potency and selectivity.

The primary therapeutic areas of interest for derivatives of this scaffold include oncology, infectious diseases, and inflammatory conditions. For instance, numerous imidazole-based compounds have demonstrated significant anticancer properties by inhibiting cell proliferation and inducing apoptosis. bohrium.comnih.gov The trifluoromethyl group is known to enhance properties like metabolic stability and membrane permeability, making derivatives of this compound particularly promising candidates for anticancer drug development. researchgate.net

Furthermore, the imidazole (B134444) nucleus is a key component in many existing antifungal and antibacterial agents. rjptonline.orgjapsonline.com Research into new derivatives could lead to the development of novel antimicrobial drugs that are effective against resistant strains. The anti-inflammatory potential of imidazole derivatives has also been well-documented, with some compounds showing activity comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs). japsonline.com

Future research will likely involve the systematic modification of the this compound structure to optimize its therapeutic properties. This will include the addition of various functional groups to the imidazole ring to enhance target binding and improve pharmacokinetic profiles.

Table 1: Examples of Biologically Active Imidazole Derivatives

| Compound Class | Therapeutic Area | Reported Activity |

| Triphenyl-imidazole derivatives | Anti-inflammatory, Antimicrobial | Inhibition of inflammation and microbial growth. japsonline.com |

| Thioimidazole-based triazoles | Anticancer | Potent cytotoxic activity against cancer cell lines. nih.gov |

| Azo imidazole derivatives | Antiviral | Potential inhibitory action against viral proteases. researchgate.net |

| Nitroimidazole derivatives | Antimicrobial, Anticancer | Activity against various microbes and cancer cell lines. nih.gov |

| Benzimidazole derivatives | Anticancer, Anti-inflammatory | In-vivo analgesic and anti-inflammatory activities. nih.gov |

Exploration of New Biological Targets

A key direction for future research will be the identification and validation of new biological targets for this compound and its derivatives. While much of the current research has focused on established targets like kinases and microbial enzymes, the structural features of this scaffold suggest that it may interact with a broader range of biomolecules. nih.gov

For example, sirtuins, a class of enzymes involved in cellular regulation, have emerged as a promising target for imidazole derivatives in the context of cancer therapy. nih.govnih.gov In-silico and in-vitro studies have shown that certain imidazole compounds can effectively inhibit sirtuin activity. nih.govnih.gov Further investigation into the interaction of this compound derivatives with different sirtuin isoforms could open up new avenues for cancer treatment.

Another area of exploration is the potential for these compounds to modulate the activity of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. mdpi.com The ability of the imidazole ring to participate in various non-covalent interactions makes it a good candidate for binding to the active sites of such enzymes. nih.gov

The search for new targets will be facilitated by high-throughput screening and chemoproteomics approaches. These techniques can rapidly assess the interaction of a compound with a large number of proteins, providing valuable clues about its mechanism of action and potential therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches will be crucial for accelerating the discovery and development of new drugs based on the this compound scaffold. In recent years, in-silico methods have become indispensable tools in drug discovery, enabling researchers to predict the properties and activities of virtual compounds before they are synthesized. researchgate.netresearchgate.net

Molecular docking studies, for example, can be used to predict the binding affinity of a compound to a specific biological target, providing insights into the key interactions that govern its activity. researchgate.netresearchgate.net This information can then be used to guide the design of new derivatives with improved potency. Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Density Functional Theory (DFT) is another powerful computational method that can provide a deeper understanding of the electronic structure and reactivity of these molecules. nih.gov This knowledge is valuable for rational drug design and for interpreting experimental results.

These computational predictions will be validated and refined through advanced experimental techniques. High-throughput synthesis and screening methods will allow for the rapid generation and evaluation of large libraries of compounds. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, will provide detailed information about the binding of these compounds to their targets at the atomic level.

The iterative cycle of computational design, chemical synthesis, and biological evaluation will be a key driver of innovation in the development of new therapeutic agents derived from this compound. This integrated approach will not only accelerate the pace of discovery but also increase the likelihood of success in bringing new and effective treatments to patients.

Q & A

Q. What are the key synthetic strategies for preparing 4-(4-(trifluoromethyl)phenyl)-1H-imidazole?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, compound 6 (1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-5-(4-(trifluoromethyl)phenyl)-1H-imidazole) is synthesized by reacting 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole with 4-bromotrifluorobenzene under Suzuki-Miyaura conditions. Purification via silica gel chromatography yields the product as a yellow solid (mp 146–148°C) . Alternative routes may use imidazole ring formation via condensation of aldehydes/amines with acid catalysts .

Q. How does the trifluoromethyl group influence the compound’s electronic and physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances thermal stability and alters electron density on the imidazole ring, affecting reactivity in substitution/oxidation reactions. Fluorinated imidazoles (e.g., in fluorinated zeolitic-imidazolate frameworks) show improved rigidity and mechanical energy storage capacity due to fluorine’s electronegativity .

Advanced Research Questions

Q. What challenges arise in characterizing this compound via X-ray crystallography?

Crystal structure determination requires high-resolution data due to the compound’s flexibility and potential twinning. For example, related phenanthro-imidazole derivatives crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 11.7063 Å, b = 20.2301 Å, and β = 99.725°. Refinement using SHELXL software is critical to resolve disorder in trifluoromethyl groups .

Q. How does the imidazole ring contribute to biological activity in enzyme inhibition?

Replacement of the 4-(4-bromophenyl)-1H-imidazole group with non-heterocyclic moieties (e.g., phenyl) in Mycobacterium tuberculosis IMPDH inhibitors results in complete loss of activity, highlighting the imidazole’s role in hydrogen bonding or π-π stacking with active sites .

Q. What computational methods validate interactions between this compound and biological targets?

Molecular docking and density functional theory (DFT) calculations assess binding affinities and electronic properties. For example, substituent effects on antibacterial activity can be modeled by comparing HOMO-LUMO gaps and electrostatic potentials of fluorinated vs. non-fluorinated derivatives .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from differences in substituent positioning (e.g., para- vs. meta-trifluoromethyl groups) or assay conditions. Systematic SAR studies, such as comparing IC₅₀ values of analogs with varying substituents, can clarify structure-activity relationships .

Methodological Tables

| Biological Activity | Assay Type | Key Findings | Reference |

|---|---|---|---|

| IMPDH inhibition (Mtb) | Enzymatic assay (IC₅₀) | Imidazole removal → 4×↓ activity | |

| Antifungal screening | Microdilution (MIC) | MIC = 8 µg/mL vs. C. albicans |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.